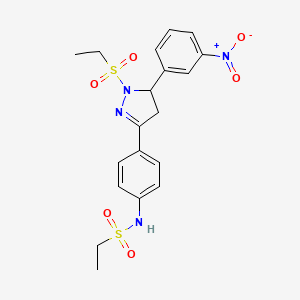

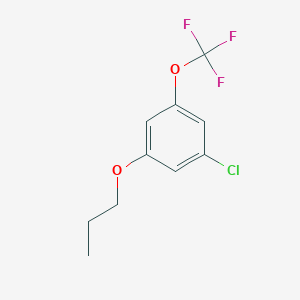

2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of a broader class of chemical entities that exhibit a variety of biological activities, including anticancer properties. Its structure is characterized by the presence of an ethoxyphenyl and a thiophenyl pyridinylmethyl moiety, which are crucial for its activity. Research into similar compounds has provided insights into their synthesis, molecular structure, chemical reactions, and properties, contributing to the development of potential therapeutic agents.

Synthesis Analysis

The synthesis of related compounds typically involves linear or convergent synthetic routes, starting from basic aromatic or heteroaromatic compounds. For instance, compounds with related structures have been synthesized through a series of reactions including N-acylation, alkylation, and amidation. The specific pathways depend on the functional groups present and the desired substitutions on the core structure.

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like LCMS, IR, 1H, and 13C NMR spectroscopies. These methods provide detailed information about the molecular framework, the spatial arrangement of atoms, and the electronic environment, crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds in this category typically undergo reactions characteristic of acetamides, such as hydrolysis, reduction, and nucleophilic substitution. Their chemical properties, including reactivity and stability, are influenced by the nature of the substituents and the overall molecular conformation.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are determined by the compound's molecular structure. These properties are essential for the development of drug formulations and for predicting the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, electrophilicity/nucleophilicity, and the presence of hydrogen bond donors/acceptors, play a significant role in the compound's biological activity. These characteristics influence the compound's interaction with biological targets, absorption, distribution, metabolism, and excretion profiles.

Unfortunately, specific details on "2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide" are not available in the current research database. However, the general insights into the synthesis, structural analysis, and properties of similar compounds provide a foundation for understanding the chemical behavior and potential applications of this compound.

For more in-depth research and specific studies related to this compound, direct access to scientific journals or databases specializing in chemical synthesis and pharmacology would be required.

References

- Research into related compounds and their biological evaluation has been conducted by Barlow et al. (1991) and Vinayak et al. (2014), focusing on synthesis and anticancer properties (Barlow et al., 1991); (Vinayak et al., 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activities

Antimicrobial Activities

A study highlighted the synthesis of derivatives related to thiazoles, demonstrating antimicrobial activities against bacterial and fungal isolates, such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). This research suggests that compounds within this class can be explored for their antimicrobial properties.

Anticancer Properties

Research into pyridine linked thiazole hybrids showed promising anticancer activity against various cancer cell lines, such as liver carcinoma (HepG2) and breast cancer (MCF-7), suggesting potential therapeutic applications for compounds with similar structures (Alqahtani & Bayazeed, 2020).

Insecticidal Activities

Pyridine derivatives have been investigated for their insecticidal activities, with some showing significant efficacy against pests such as the cowpea aphid (Aphis craccivora Koch), indicating potential for agricultural applications (Bakhite et al., 2014).

Chemical Synthesis and Methodological Advances

Heterocyclic Synthesis

Studies have focused on the synthesis of heterocyclic compounds, including thiazolo[3,2-a]pyridines, from precursors like 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone, demonstrating the versatility of these compounds in synthesizing complex heterocycles for various applications (Ammar et al., 2005).

Novel Drug Design

The exploration of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives for their potential antioxidant activities showcases the chemical diversity and application breadth of related compounds in medicinal chemistry and drug design (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-2-24-19-5-3-15(4-6-19)10-20(23)22-12-16-9-18(13-21-11-16)17-7-8-25-14-17/h3-9,11,13-14H,2,10,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBPYLORWOLUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

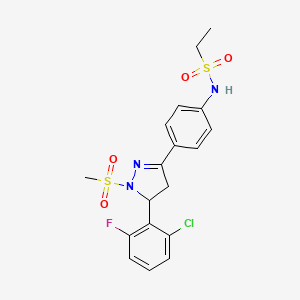

![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)

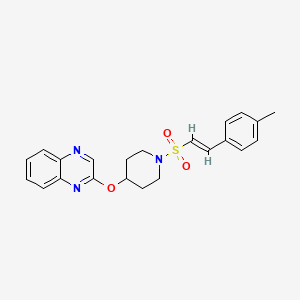

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)

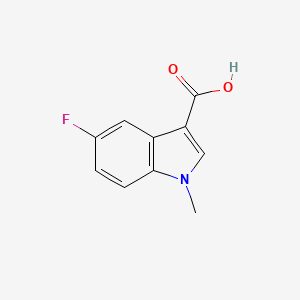

![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)